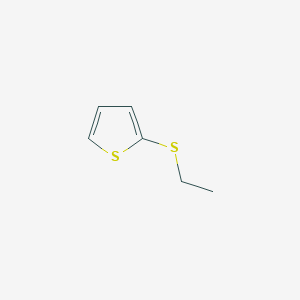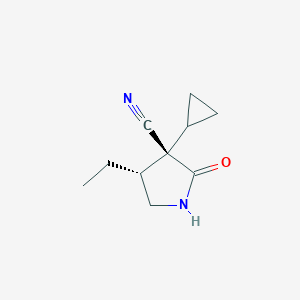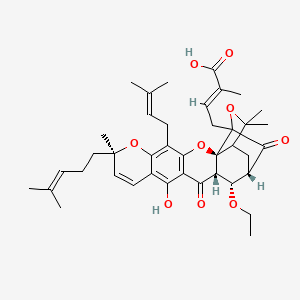
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with hydroxy and methyl groups, as well as two ester groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate can be synthesized through the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the diisopropyl malonate, followed by the addition of 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Diisopropyl 3-oxo-3-methyl-cyclobutane-1,1-dicarboxylate.
Reduction: Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-diol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate
- Diisopropyl 3-(hydroxyimino)cyclobutane-1,1-dicarboxylate
- Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Uniqueness
Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is unique due to the presence of both hydroxy and methyl groups on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H22O5 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3 |
Clé InChI |
UCVCPWOIQPJFQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)


![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)


![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
![N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)


![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
